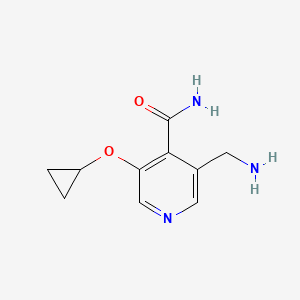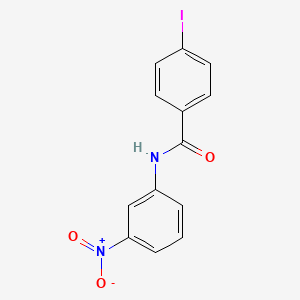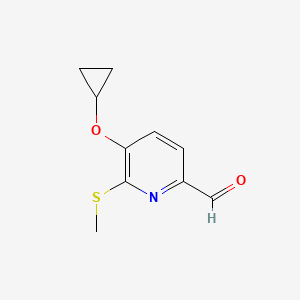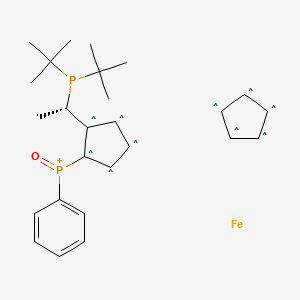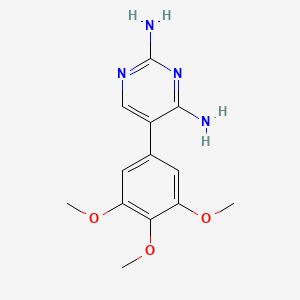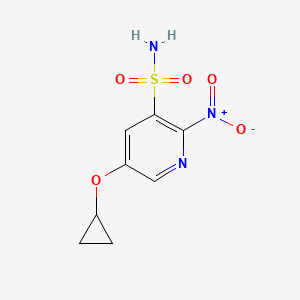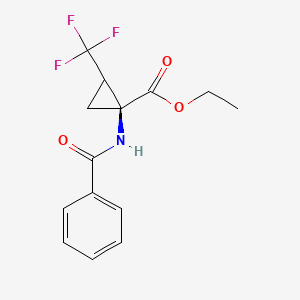
ethyl (1S)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1S)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate is a synthetic organic compound characterized by its unique cyclopropane ring structure substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of ethyl diazoacetate with a trifluoromethyl-substituted alkene in the presence of a rhodium catalyst. This reaction proceeds under mild conditions and provides the desired cyclopropane derivative with high diastereoselectivity and enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines, depending on the specific conditions and reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopropanes, alcohols, amines, and carboxylic acids, depending on the specific reaction pathway and conditions .
Scientific Research Applications
Ethyl (1S)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a valuable building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein-ligand interactions.
Mechanism of Action
The mechanism by which ethyl (1S)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
- Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate
- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
Uniqueness
Ethyl (1S)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzamido group enhances its potential for forming hydrogen bonds, increasing its affinity for biological targets compared to similar compounds .
Properties
Molecular Formula |
C14H14F3NO3 |
|---|---|
Molecular Weight |
301.26 g/mol |
IUPAC Name |
ethyl (1S)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H14F3NO3/c1-2-21-12(20)13(8-10(13)14(15,16)17)18-11(19)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,18,19)/t10?,13-/m0/s1 |
InChI Key |
IRDSAYYXYXAXDG-HQVZTVAUSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(CC1C(F)(F)F)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1(CC1C(F)(F)F)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-(5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B14805337.png)
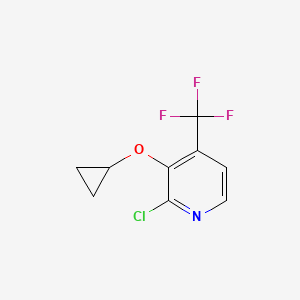
![N-[(E)-(2-methylphenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B14805347.png)
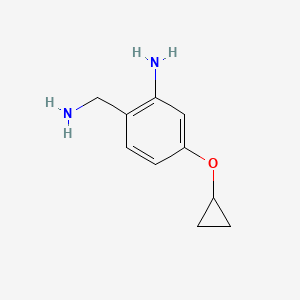
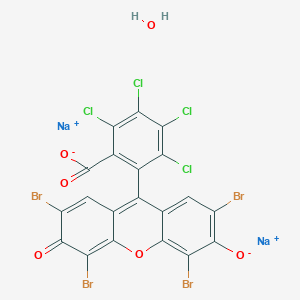
![tert-butyl N-[(1S,2R,5R)-8-azabicyclo[3.2.1]octan-2-yl]carbamate](/img/structure/B14805365.png)
